5-chloro-N-(4-acetamidophenyl)-2-{[(4-fluorophenyl)methyl]sulfanyl}pyrimidine-4-carboxamide
Description
This pyrimidine derivative features a chloro-substituted pyrimidine core with a 4-fluorobenzylsulfanyl group at position 2 and a 4-acetamidophenyl carboxamide moiety at position 2. The 4-acetamidophenyl group enhances hydrogen-bonding capacity, while the 4-fluorobenzylsulfanyl group contributes to metabolic stability and hydrophobic interactions .
Properties
Molecular Formula |
C20H16ClFN4O2S |
|---|---|
Molecular Weight |
430.9 g/mol |
IUPAC Name |
N-(4-acetamidophenyl)-5-chloro-2-[(4-fluorophenyl)methylsulfanyl]pyrimidine-4-carboxamide |
InChI |
InChI=1S/C20H16ClFN4O2S/c1-12(27)24-15-6-8-16(9-7-15)25-19(28)18-17(21)10-23-20(26-18)29-11-13-2-4-14(22)5-3-13/h2-10H,11H2,1H3,(H,24,27)(H,25,28) |
InChI Key |
HWUGIEWKFUHZSN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)C2=NC(=NC=C2Cl)SCC3=CC=C(C=C3)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-(4-acetamidophenyl)-2-{[(4-fluorophenyl)methyl]sulfanyl}pyrimidine-4-carboxamide typically involves multiple steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.
Introduction of the Chlorine Atom: Chlorination of the pyrimidine ring can be achieved using reagents such as thionyl chloride or phosphorus oxychloride.
Attachment of the 4-acetamidophenyl Group: This step involves the coupling of the 4-acetamidophenyl group to the pyrimidine core, which can be done using a palladium-catalyzed cross-coupling reaction.
Introduction of the 4-fluorophenylmethylsulfanyl Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro group (if present) or other reducible functionalities within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the chloro and sulfanyl positions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be employed for nucleophilic substitutions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile or electrophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 5-chloro-N-(4-acetamidophenyl)-2-{[(4-fluorophenyl)methyl]sulfanyl}pyrimidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and targets depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
Structural Variations and Key Substituents
The following table summarizes structural differences between the target compound and its analogs:
Physicochemical and Pharmacokinetic Implications
The sulfamoyl group in 873082-64-5 introduces polarity, which may improve solubility but reduce blood-brain barrier penetration .
Hydrogen-Bonding Capacity: The acetamido group in the target compound and 833430-42-5 provides both H-bond donor (NH) and acceptor (CO) sites, favoring interactions with biological targets like enzymes or receptors. In contrast, the methoxy group in 835895-77-7 acts only as an H-bond acceptor .
Research Findings and Hypotheses
- Crystallographic Data : Studies on analogous pyrimidines () reveal that dihedral angles between the pyrimidine ring and substituents (e.g., 12.8° for phenyl groups) influence molecular conformation and packing. The target compound’s 4-fluorobenzyl group may adopt a similar planar orientation, stabilizing crystal lattices via weak C–H···π interactions .
- SAR Trends :
- Methyl/ethyl sulfanyl groups (e.g., 833430-42-5, 835895-77-7) correlate with moderate activity, while bulkier groups (4-fluorobenzyl in the target compound) enhance potency but may reduce solubility .
- Para-substituted aryl groups (e.g., 4-acetamidophenyl) generally outperform ortho-substituted analogs (e.g., 2-methoxyphenyl in 835895-77-7) in target engagement .
Biological Activity
The compound 5-chloro-N-(4-acetamidophenyl)-2-{[(4-fluorophenyl)methyl]sulfanyl}pyrimidine-4-carboxamide is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , and it features a unique combination of chloro, acetamido, and fluorophenyl groups attached to a pyrimidine core. The presence of these substituents is believed to enhance its biological activity.
Key Features
| Feature | Description |
|---|---|
| Molecular Weight | 327.79 g/mol |
| Functional Groups | Chloro, Acetamido, Fluorophenyl, Sulfanyl |
| Structure | Pyrimidine-based |
Antibacterial Activity
Research indicates that compounds with similar structures exhibit significant antibacterial properties. For instance, studies have shown moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis . The mechanism of action often involves the inhibition of bacterial enzymes or disruption of cell wall synthesis.
Enzyme Inhibition
The compound has been evaluated for its potential as an enzyme inhibitor. Notably, it has shown promising results in inhibiting acetylcholinesterase (AChE) and urease activities. Compounds in this class have demonstrated IC50 values comparable to established inhibitors, suggesting their potential utility in treating conditions like Alzheimer's disease and urinary tract infections .
Anticancer Potential
Pyrimidine derivatives have been extensively studied for their anticancer properties. The target mechanisms include interference with DNA synthesis and repair processes, as well as modulation of signaling pathways involved in cell proliferation . Preliminary studies suggest that the compound may exhibit cytotoxic effects against various cancer cell lines.
Study 1: Antibacterial Screening
In a study assessing the antibacterial efficacy of related compounds, several derivatives exhibited significant inhibition against Bacillus subtilis. The most active compounds had IC50 values ranging from 1.13 µM to 6.28 µM, demonstrating the potential for developing new antibacterial agents .
Study 2: Enzyme Inhibition Assays
Another study focused on evaluating the enzyme inhibitory activity of pyrimidine derivatives. The results indicated that the compound significantly inhibited urease with an IC50 value lower than that of standard drugs, suggesting a promising avenue for further development .
Study 3: Anticancer Activity
Research on similar pyrimidine derivatives revealed substantial anticancer activity through various mechanisms such as apoptosis induction and cell cycle arrest in cancer cells. This highlights the therapeutic potential of the compound in oncology .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
